molecular formula C7H4FNO2 B1394610 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile CAS No. 1263063-16-6

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Cat. No. B1394610
M. Wt: 153.11 g/mol
InChI Key: RNZYZZJSUQXGBJ-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile” is a chemical compound that likely contains a fluorine atom and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “2-Fluoro” indicates that a fluorine atom is attached to the second carbon of the propanenitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Methods of Application: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a process that is not well developed .
  • Methods of Application: The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

3. Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Methods of Application: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

4. Suzuki–Miyaura Coupling in Drug Synthesis

  • Application Summary: The Suzuki–Miyaura coupling is a key step in the synthesis of several pharmaceuticals, including Losartan, an antihypertensive drug .
  • Methods of Application: The process involves the coupling of arylboronic acids and aryl chlorides .
  • Results or Outcomes: This method has been used in multi-kilogram scale preparations of various drugs .

5. Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Methods of Application: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

6. Suzuki–Miyaura Coupling in Drug Synthesis

  • Application Summary: The Suzuki–Miyaura coupling is a key step in the synthesis of several pharmaceuticals, including Losartan, an antihypertensive drug .
  • Methods of Application: The process involves the coupling of arylboronic acids and aryl chlorides .
  • Results or Outcomes: This method has been used in multi-kilogram scale preparations of various drugs .

Future Directions

The future directions would depend on the specific properties and potential applications of “2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile”. Compounds with similar structures are often used in the synthesis of drugs and other organic compounds .

properties

IUPAC Name

2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-5(4-9)7(10)6-2-1-3-11-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZYZZJSUQXGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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